Cas no 380587-10-0 (4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one)

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a structurally complex heterocyclic compound featuring a pyrrol-2-one core functionalized with benzoyl, fluorophenyl, hydroxy, and morpholinylpropyl substituents. Its multi-functional design offers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of a morpholine moiety enhances solubility and bioavailability, while the fluorophenyl group may improve metabolic stability. The hydroxy and carbonyl functionalities provide sites for further derivatization, enabling structure-activity optimization. This compound’s balanced lipophilicity and polar groups make it a promising intermediate for drug discovery, particularly in targeting enzyme modulation or receptor interactions.
4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one structure
380587-10-0 structure
Product Name:4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one
CAS No:380587-10-0
MF:C24H25FN2O4
MW:424.464709997177
CID:3052154
PubChem ID:5767660
Update Time:2025-11-02

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties

Names and Identifiers

    • <br>4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5 H)-one
    • SR-01000486656
    • F1260-0736
    • 637-692-4
    • UNM000003547701
    • CHEMBL1600931
    • SR-01000486656-1
    • 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one
    • CCG-111170
    • 380587-10-0
    • 4-Benzoyl-5-(4-F-PH)-3-HO-1-(3-(4-morpholinyl)PR)-1,5-dihydro-2H-pyrrol-2-one
    • Z57239406
    • AKOS000524312
    • (4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione
    • 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
    • 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one
    • Inchi: 1S/C24H25FN2O4/c25-19-9-7-17(8-10-19)21-20(22(28)18-5-2-1-3-6-18)23(29)24(30)27(21)12-4-11-26-13-15-31-16-14-26/h1-3,5-10,21,28H,4,11-16H2/b22-20+
    • InChI Key: MTBPSDHNGXGHOO-LSDHQDQOSA-N
    • SMILES: FC1C=CC(=CC=1)C1/C(=C(/C2C=CC=CC=2)\O)/C(C(N1CCCN1CCOCC1)=O)=O

Computed Properties

  • Exact Mass: 424.17983545Da
  • Monoisotopic Mass: 424.17983545Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 677
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 70.1Ų

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one Pricemore >>

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4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one Related Literature

Additional information on 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one

4-Benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one: A Comprehensive Overview

The compound 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 380587-10-0) represents an intriguing heterocyclic molecule with significant potential in pharmaceutical research and organic synthesis. This pyrrol-2-one derivative combines multiple pharmacophoric elements including a benzoyl group, fluorophenyl moiety, and morpholine subunit, making it particularly interesting for medicinal chemistry applications.

Structural analysis reveals that this compound belongs to the class of N-substituted pyrrolidinones, characterized by the presence of a five-membered lactam ring. The 4-fluorophenyl group at position 5 contributes to enhanced metabolic stability, while the morpholinylpropyl side chain at position 1 improves solubility characteristics. The 3-hydroxy substituent adds hydrogen bonding capacity, potentially influencing biological activity.

Recent studies highlight the growing importance of fluorinated heterocycles in drug discovery, with particular attention to their role in central nervous system (CNS) targeting molecules. The presence of both fluorine and morpholine in this structure aligns with current trends in developing improved blood-brain barrier penetrants, making 380587-10-0 a compound of interest for neurological research applications.

Synthetic approaches to 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one typically involve multi-step sequences starting from appropriately substituted pyrrole precursors. Key steps often include N-alkylation with morpholine-containing reagents, Friedel-Crafts acylation for benzoyl introduction, and careful hydroxylation at the 3-position. Modern synthetic protocols emphasize atom economy and green chemistry principles in the preparation of such complex molecules.

The pharmaceutical potential of this compound stems from its structural similarity to known bioactive pyrrolidinone derivatives. Computational modeling suggests possible interactions with various enzyme systems, particularly those involving protein-protein interactions or allosteric modulation. These characteristics make it a valuable scaffold for developing novel therapeutic agents targeting neurological disorders or inflammatory conditions.

From a physicochemical perspective, CAS 380587-10-0 demonstrates moderate solubility in polar organic solvents, with the morpholine nitrogen providing protonation sites that enhance water solubility under acidic conditions. The compound's logP value (estimated between 2-3) suggests favorable membrane permeability, while the hydrogen bond donor/acceptor count indicates potential for forming stable crystalline forms suitable for formulation development.

Current research trends involving similar fluorophenyl-pyrrolidinone structures focus on their application as: kinase inhibitors, G-protein coupled receptor modulators, and neuroprotective agents. The specific substitution pattern in 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one offers unique opportunities for structure-activity relationship studies in these areas.

Analytical characterization of this compound typically employs advanced techniques including LC-MS for purity assessment, NMR spectroscopy for structural confirmation (particularly useful for verifying the pyrrol-2-one core), and X-ray crystallography for solid-state structure determination. These methods are crucial for quality control in research applications and potential scale-up processes.

The commercial availability of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one through specialty chemical suppliers has increased in recent years, reflecting growing interest from both academic and industrial researchers. Current market trends show particular demand from organizations working on fragment-based drug discovery and medicinal chemistry optimization programs.

Future perspectives for this compound include potential applications in proteolysis targeting chimera (PROTAC) development, where its structural features could serve as effective linkers or binding elements. Additionally, the fluorine atom presents opportunities for PET radiolabeling applications, potentially enabling its use in molecular imaging studies.

From a safety and handling perspective, standard laboratory precautions are recommended when working with CAS 380587-10-0. While not classified as highly hazardous, appropriate personal protective equipment should be used, particularly due to the compound's potential for dust formation and eye irritation. Proper storage conditions (typically cool, dry environments under inert atmosphere) help maintain compound stability over extended periods.

The intellectual property landscape surrounding pyrrol-2-one derivatives continues to evolve, with numerous patents covering similar structures for various therapeutic applications. Researchers considering commercial development of 4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-3-(morpholin-4-yl)propyl-2,5-dihydro-1H-pyrrol-2-one should conduct thorough patent searches to identify potential freedom-to-operate considerations.

In conclusion, 380587-10-0 represents a versatile chemical building block with significant potential in modern drug discovery. Its unique combination of fluorinated aromatic, heterocyclic, and morpholine components makes it particularly valuable for medicinal chemistry programs targeting CNS disorders, inflammation, and other therapeutic areas. As research into privileged scaffolds continues to advance, this compound is likely to see increasing application in both academic and industrial settings.

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